molecular formula C19H20F3NO5 B213067 Bicyclopyrone CAS No. 352010-68-5

Bicyclopyrone

Cat. No.: B213067
CAS No.: 352010-68-5
M. Wt: 399.4 g/mol
InChI Key: AIAYSXFWIUNXRC-UHFFFAOYSA-N
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Description

Bicyclopyrone is a broad-spectrum herbicide belonging to the hydroxyphenylpyruvate dioxygenase inhibitor class of herbicides. It is used primarily for the control of grass and dicot weeds in crops such as corn and sugarcane. This compound acts by inhibiting the enzyme hydroxyphenylpyruvate dioxygenase, which is essential for the production of carotenoid pigments in plants. Without these pigments, plants cannot protect chlorophyll from degradation, leading to bleaching and eventual plant death .

Mechanism of Action

Target of Action

Bicyclopyrone primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the tyrosine catabolism pathway, which is essential for the production of plastoquinones and tocopherols, compounds that are necessary for the photosynthesis process and protection against oxidative stress in plants .

Mode of Action

This compound acts by inhibiting the HPPD enzyme . This inhibition blocks the function of HPPD required for producing essential compounds for carotenoid pigments . Without carotenoid pigments, the plant bleaches and eventually dies . This mode of action is shared with several other herbicide active ingredients .

Biochemical Pathways

The inhibition of HPPD by this compound disrupts the tyrosine catabolism pathway, leading to the destruction of chlorophyll in plants . This disruption prevents the production of plastoquinones and tocopherols, leading to the bleaching and eventual death of the plant .

Pharmacokinetics

This compound is rapidly absorbed, with times to reach maximum concentrations in blood and plasma (Tmax) being 1-2 hours at low and high doses . The majority of administered radioactivity was excreted in the urine within 24 hours (>80%) and excretion was nearly complete by 7 days after a single dose (98-99%) . There was no evidence of bioaccumulation following repeated dosing .

Result of Action

The molecular effect of this compound’s action is the inhibition of the HPPD enzyme, leading to a disruption in the tyrosine catabolism pathway . On a cellular level, this results in the destruction of chlorophyll, causing the plant to bleach and eventually die .

Action Environment

This compound is highly soluble in water and non-volatile . It can be persistent in both soil and aquatic systems . It is moderately toxic to fish, aquatic invertebrates and aquatic plants but presents a low risk to honeybees . Its efficacy is similar to other HPPD products and has provided excellent weed control in trials .

Biochemical Analysis

Biochemical Properties

Bicyclopyrone plays a crucial role in biochemical reactions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This enzyme is essential for the catabolism of tyrosine, a process that leads to the production of plastoquinone and tocopherols, which are vital for chlorophyll synthesis and protection against oxidative stress in plants. By inhibiting this enzyme, this compound disrupts the production of chlorophyll, leading to the destruction of chlorophyll-containing tissues in susceptible plants .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it primarily targets chloroplasts, leading to the breakdown of chlorophyll and subsequent cell death. This disruption in chlorophyll synthesis affects the plant’s ability to perform photosynthesis, ultimately leading to its demise. Additionally, this compound can influence cell signaling pathways and gene expression related to stress responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of 4-hydroxyphenylpyruvate dioxygenase, thereby inhibiting its activity. This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for plastoquinone and tocopherols. The lack of these essential molecules leads to the accumulation of reactive oxygen species, causing oxidative damage and cell death in plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged inhibition of chlorophyll synthesis and sustained oxidative stress in plants .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is rapidly absorbed and metabolized, with minimal adverse effects. At high doses, this compound can cause significant toxicity, including liver and kidney damage. Studies have shown that the compound has a biphasic elimination pattern, with rapid initial clearance followed by slower secondary elimination .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with 4-hydroxyphenylpyruvate dioxygenase. The compound undergoes oxidative phase I reactions, including hydroxylation and O-demethylation, followed by conjugation with glycine. These metabolic processes lead to the formation of various metabolites, which are excreted primarily through urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. The compound is rapidly absorbed and reaches maximum concentrations in blood and plasma within 1-2 hours of administration. It is then distributed to various tissues, with the highest levels found in the liver and kidneys. This compound does not show significant bioaccumulation, as it is efficiently excreted from the body .

Subcellular Localization

This compound is primarily localized in the chloroplasts of plant cells, where it exerts its herbicidal activity. The compound’s localization is facilitated by specific targeting signals that direct it to the chloroplasts. Once inside the chloroplasts, this compound inhibits 4-hydroxyphenylpyruvate dioxygenase, leading to the disruption of chlorophyll synthesis and subsequent cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclopyrone can be synthesized through a multi-step process involving the reaction of various intermediates. One common synthetic route involves the reaction of 2-methoxyethoxymethyl pyridine with trifluoromethyl ketone to form an intermediate, which is then cyclized to produce this compound. The reaction conditions typically involve the use of organic solvents such as methanol and acetonitrile, and the reactions are carried out under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process includes steps such as solvent extraction, purification, and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Bicyclopyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its degradation and metabolism in the environment and living organisms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which can be further analyzed for their environmental and biological impacts .

Scientific Research Applications

Bicyclopyrone has several scientific research applications across various fields:

Comparison with Similar Compounds

Bicyclopyrone’s unique chemical structure and mode of action make it a valuable tool in modern agriculture, providing effective and sustainable weed management solutions.

Properties

IUPAC Name

3-[hydroxy-[2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridin-3-yl]methylidene]bicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO5/c1-27-6-7-28-9-13-12(4-5-14(23-13)19(20,21)22)18(26)15-16(24)10-2-3-11(8-10)17(15)25/h4-5,10-11,26H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAYSXFWIUNXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=C(C=CC(=N1)C(F)(F)F)C(=C2C(=O)C3CCC(C3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058064
Record name Bicyclopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352010-68-5
Record name Bicyclopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-{2-[(2-methoxyethoxy)methyl]-6-(trifluoromethyl)pyridine-3-carbonyl}bicyclo[3.2.1]oct-3-en-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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